REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:7][CH3:8])[C:4](O)=[O:5])[CH3:2].[C:9]1(=[O:22])N(CC=O)C(=O)[C:11]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:10]12.F[C:24](F)(F)C(O)=O>C(Cl)(Cl)Cl>[CH:19]1[CH:20]=[CH:21][C:10]([CH2:9][O:22][C:24]2[CH:8]=[CH:7][C:3]([CH2:4][OH:5])=[CH:1][CH:2]=2)=[CH:11][CH:18]=1 |f:0.1|
|
Name
|
Phthalimidoacetaldehyde diethylacetate
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CC.C1(C=2C(C(N1CC=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The chloroform layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)COC2=CC=C(C=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.75 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |